

Daphnilongeranin C: A Technical Overview of a Novel Daphniphyllum Alkaloid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Daphnilongeranin C*

Cat. No.: B033140

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Daphnilongeranin C**, a member of the complex and structurally diverse Daphniphyllum alkaloids. Due to its relatively recent discovery, publicly available data on **Daphnilongeranin C** is limited. This document compiles the available information and supplements it with data and protocols from closely related and well-characterized alkaloids of the same family to provide a thorough resource for research and development.

Core Chemical Data

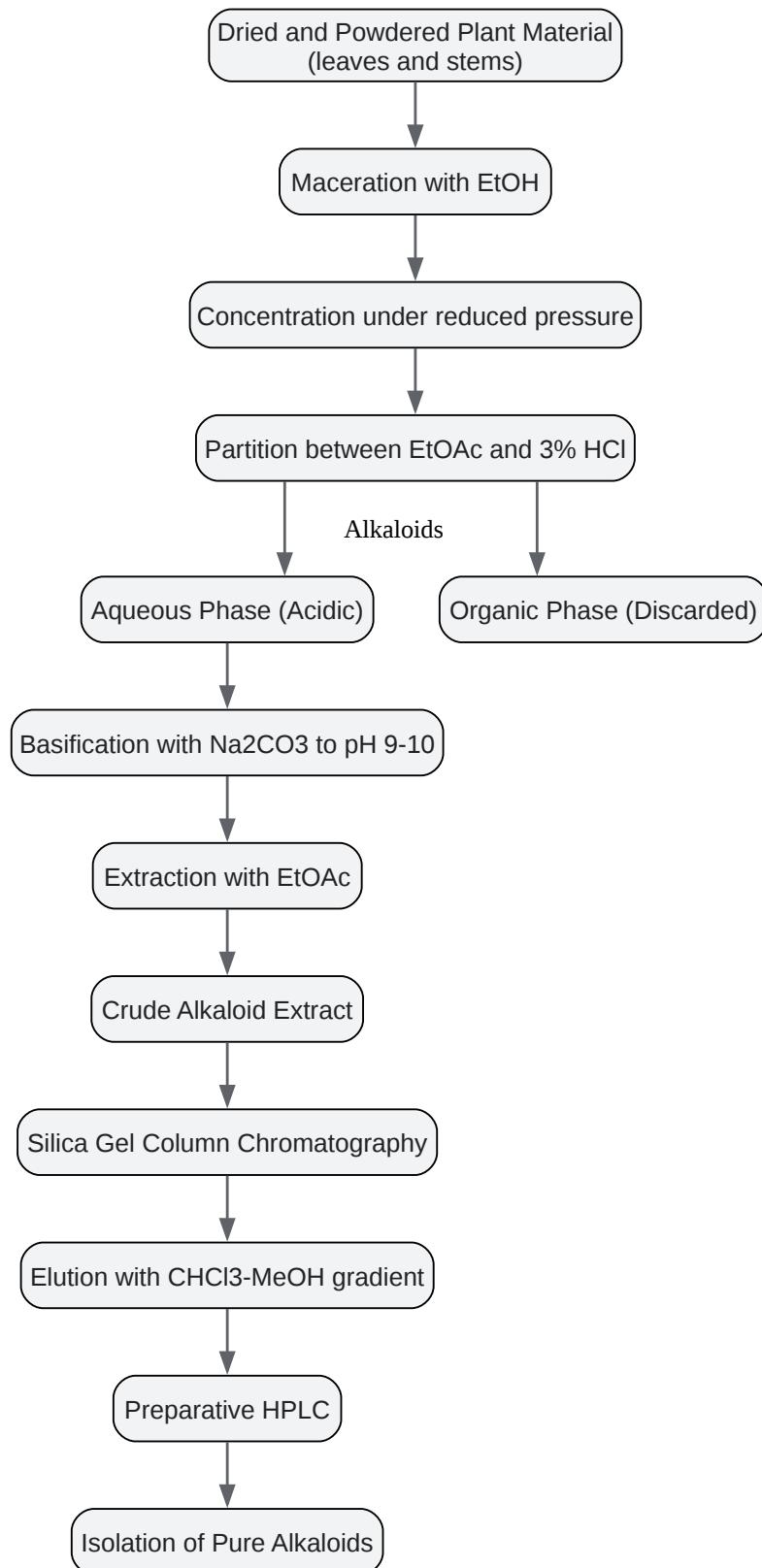
Daphnilongeranin C was first isolated from the leaves and stems of *Daphniphyllum longeracemosum*. While a specific CAS number has not yet been assigned, its fundamental chemical properties have been characterized.

Property	Value	Source
Molecular Formula	$C_{21}H_{29}NO_3$	[1]
Molecular Weight	343.46 g/mol	Inferred from Molecular Formula
CAS Number	Not yet assigned	-

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data for **Daphnilongeranin C** can be found in the primary literature describing its isolation. This data is crucial for its identification and characterization.

Data Type	Description
¹ H NMR	Provides information on the proton environment in the molecule.
¹³ C NMR	Provides information on the carbon skeleton of the molecule.
HRESIMS	High-Resolution Electrospray Ionization Mass Spectrometry provides an accurate mass measurement to confirm the molecular formula.
IR Spectroscopy	Infrared Spectroscopy helps to identify the functional groups present in the molecule.
Optical Rotation	Measures the rotation of plane-polarized light, indicating the molecule's chirality.


Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of **Daphnilongeranin C** are not yet widely published. However, the general methodologies used for other *Daphniphyllum* alkaloids provide a strong framework for researchers.

Isolation of *Daphniphyllum* Alkaloids

The following is a generalized protocol for the extraction and isolation of alkaloids from *Daphniphyllum* species, based on established methods.

Experimental Workflow for Alkaloid Isolation

[Click to download full resolution via product page](#)

A generalized workflow for the isolation of *Daphniphyllum* alkaloids.

Cytotoxicity and Anti-Cancer Activity Assays

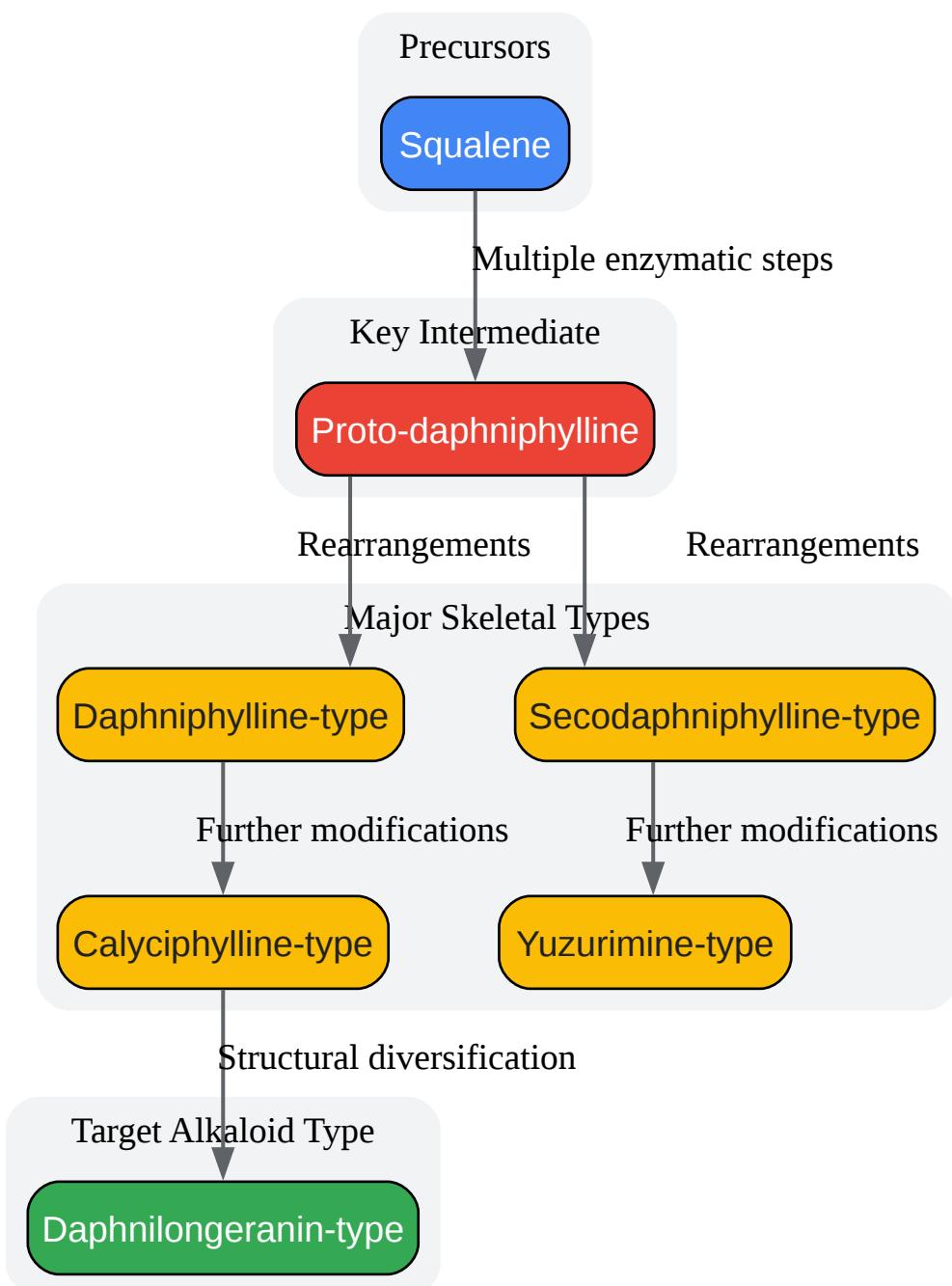
Daphniphyllum alkaloids have demonstrated a range of biological activities, including cytotoxic and anti-cancer effects^{[2][3]}. Standard assays are employed to evaluate these properties.

3.2.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity^{[4][5]}.

Step	Procedure
1. Cell Seeding	Plate cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
2. Compound Treatment	Treat the cells with various concentrations of the test compound (e.g., Daphnilongeranin C) and incubate for 24-72 hours.
3. MTT Addition	Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
4. Solubilization	Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
5. Absorbance Reading	Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
6. Data Analysis	Calculate the percentage of cell viability and determine the IC ₅₀ value.

3.2.2. Caspase-3/7 Assay for Apoptosis


This assay is used to measure the activity of caspases 3 and 7, key executioner caspases in apoptosis, to determine if the compound induces programmed cell death^[6].

Step	Procedure
1. Cell Treatment	Treat cells with the test compound for a specified period.
2. Reagent Addition	Add a luminogenic or fluorogenic caspase-3/7 substrate to the cells.
3. Incubation	Incubate at room temperature to allow for caspase cleavage of the substrate.
4. Signal Measurement	Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.

Biosynthetic Pathway

The *Daphniphyllum* alkaloids are biosynthesized from squalene, a triterpenoid precursor[7][8]. The intricate and diverse skeletons of these alkaloids are formed through a series of complex cyclizations and rearrangements. Understanding this pathway is crucial for efforts in biomimetic synthesis and for elucidating the enzymatic machinery involved.

Proposed Biosynthetic Pathway of *Daphniphyllum* Alkaloids

[Click to download full resolution via product page](#)

A simplified representation of the biosynthetic origin of Daphnilongeranin-type alkaloids.

Conclusion and Future Directions

Daphnilongeranin C represents a new addition to the ever-growing family of *Daphniphyllum* alkaloids. Its unique structural features make it an interesting target for total synthesis and

further biological evaluation. Future research should focus on:

- Complete structural elucidation: Including determination of its absolute stereochemistry.
- Total synthesis: To provide a renewable source of the compound for extensive biological testing.
- Pharmacological profiling: To explore its potential as a therapeutic agent, particularly in the areas of oncology and virology, where other *Daphniphyllum* alkaloids have shown promise.
- Mechanism of action studies: To understand the molecular targets and signaling pathways modulated by **Daphnilongeranin C**.

This technical guide serves as a foundational resource to stimulate and support further investigation into this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Daphniphyllum alkaloids with cytotoxic activity from *Daphniphyllum angustifolium* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluating Medicinal Plants for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The *Daphniphyllum* alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. The biosynthesis of *Daphniphyllum* alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]

- To cite this document: BenchChem. [Daphnilongeranin C: A Technical Overview of a Novel Daphniphyllum Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033140#daphnilongeranin-c-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com